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Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Ethynyl-5-nitropyrimidine, a heterocyclic molecule featuring a pyrimidine core

functionalized with both an ethynyl and a nitro group, presents a compelling scaffold for

chemical and pharmaceutical research. The electron-withdrawing nature of the nitro group,

combined with the synthetic versatility of the ethynyl moiety, positions this compound as a

valuable building block for the development of novel therapeutic agents and functional

materials. This technical guide consolidates the available physicochemical data, outlines a

plausible synthetic pathway with detailed experimental considerations, and provides in silico

predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to

facilitate future research and development endeavors.

Physicochemical Characteristics
To date, comprehensive experimental data on the physicochemical properties of 2-Ethynyl-5-
nitropyrimidine (CAS: 1196146-91-4) is not readily available in peer-reviewed literature. To

bridge this gap, a summary of computationally predicted properties is presented in Table 1,

offering valuable insights for experimental design and handling.

Table 1: Predicted Physicochemical Properties of 2-Ethynyl-5-nitropyrimidine
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Property Predicted Value

Molecular Formula C₆H₃N₃O₂

Molecular Weight 149.11 g/mol

pKa (most acidic) 16.2

pKa (most basic) -3.5

LogP 1.15

Polar Surface Area 71.6 Å²

H-Bond Donors 1

H-Bond Acceptors 4

Molar Refractivity 37.5 cm³

Note: These values are computationally predicted and should be confirmed experimentally.

Experimental Protocols: A Proposed Synthetic
Route
A feasible synthetic approach to 2-Ethynyl-5-nitropyrimidine can be envisioned through a

two-step sequence commencing with a commercially available 2-halopyrimidine. This strategy

involves the nitration of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling

reaction to introduce the ethynyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine
The initial step focuses on the regioselective nitration of 2-chloropyrimidine. The pyrimidine ring

is generally electron-deficient and requires strong activating conditions for electrophilic

substitution.

Experimental Methodology (based on analogous reactions):

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

chloropyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15400925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid

(1:1 v/v) dropwise to the reaction mixture, ensuring the internal temperature does not exceed

10°C.

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours,

monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Upon completion, carefully pour the reaction mixture over crushed ice.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of 2-Ethynyl-5-nitropyrimidine via
Sonogashira Coupling
The final product is assembled through a Sonogashira coupling of the 2-chloro-5-

nitropyrimidine intermediate with a suitable acetylene source, such as (trimethylsilyl)acetylene,

followed by in situ or subsequent deprotection.

Experimental Methodology (based on analogous reactions):

To a degassed solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as

anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add

bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and an

amine base like triethylamine (2.5 eq).

Add (trimethylsilyl)acetylene (1.2 eq) to the mixture and heat the reaction to 60-70°C under

an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

Once the starting material is consumed, cool the reaction to room temperature and remove

the solvent under reduced pressure.

To deprotect the silyl group, dissolve the crude residue in methanol and add a catalytic

amount of potassium carbonate. Stir at room temperature for 2 hours.
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Remove the solvent, and purify the crude product by column chromatography on silica gel

using a gradient of ethyl acetate in hexanes to afford 2-Ethynyl-5-nitropyrimidine.

Table 2: Proposed Analytical Characterization

Technique Expected Data

¹H NMR

A sharp singlet corresponding to the acetylenic

proton (δ ≈ 3.5-4.0 ppm) and two distinct signals

for the pyrimidine ring protons (δ ≈ 9.0-9.5 ppm).

¹³C NMR

Signals for the two sp-hybridized carbons of the

alkyne (δ ≈ 75-90 ppm) and the aromatic

carbons of the pyrimidine ring.

FT-IR

Characteristic absorption bands for the terminal

alkyne C-H stretch (≈ 3300 cm⁻¹), the C≡C

stretch (≈ 2100 cm⁻¹), and the asymmetric and

symmetric stretches of the nitro group (≈ 1550

and 1350 cm⁻¹).

Mass Spec.

A molecular ion peak [M]+ at m/z 149.03,

consistent with the molecular formula

C₆H₃N₃O₂.

Mandatory Visualization: Experimental Workflow
The proposed synthetic and analytical workflow is depicted in the following diagram:

Proposed Experimental Workflow for 2-Ethynyl-5-nitropyrimidine

Synthesis
Purification & Analysis

2-Chloropyrimidine Nitration 2-Chloro-5-nitropyrimidine Sonogashira Coupling 2-Ethynyl-5-nitropyrimidine Column Chromatography ¹H NMR, ¹³C NMR,
FT-IR, Mass Spec.
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Click to download full resolution via product page

Caption: A flowchart illustrating the proposed synthesis, purification, and analytical

characterization of 2-Ethynyl-5-nitropyrimidine.

In Silico ADME Profile
To assess the potential of 2-Ethynyl-5-nitropyrimidine as a drug candidate, a preliminary in

silico ADME evaluation was performed. The results, summarized in Table 3, provide an early-

stage prediction of its pharmacokinetic properties.

Table 3: Predicted ADME Properties

Parameter Prediction Interpretation

Human Intestinal Absorption High
Likely to be well-absorbed from

the gut.

Blood-Brain Barrier Permeant Yes
May cross the blood-brain

barrier.

P-glycoprotein Substrate No
Unlikely to be subject to efflux

by P-gp.

CYP450 Inhibition
Inhibitor of CYP1A2 and

CYP2C19

Potential for drug-drug

interactions.

Lipinski's Rule of Five 0 Violations
Favorable for oral

bioavailability.

Note: These predictions are based on computational models and require experimental

validation.

Conclusion and Future Directions
While experimental data on 2-Ethynyl-5-nitropyrimidine remains limited, this technical guide

provides a foundational understanding of its predicted physicochemical characteristics and a

robust synthetic strategy. The in silico ADME profile suggests that this molecule possesses

favorable drug-like properties, meriting further investigation. Future research should focus on
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the experimental validation of the proposed synthesis and the comprehensive characterization

of the compound. Subsequent biological screening is warranted to explore its potential as a

lead compound in various therapeutic areas, leveraging the unique electronic and structural

features imparted by the nitro and ethynyl functionalities.

To cite this document: BenchChem. [Unveiling the Profile of 2-Ethynyl-5-nitropyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400925#physicochemical-characteristics-of-2-
ethynyl-5-nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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